REACTION_CXSMILES
|
CS(O[CH2:6][CH2:7][O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)=O.CO.[CH2:18]([NH2:20])[CH3:19]>C(Cl)Cl>[CH2:9]([O:8][CH2:7][CH2:6][NH:20][CH2:18][CH3:19])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
WASH
|
Details
|
The dilution was washed with a saturated aqueous solution of sodium hydride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed system was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCCNCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.85 g | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |